molecular formula C15H17BrN2O4S B2438228 [(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl](3-ethylpent-1-yn-3-yl)amine CAS No. 1025612-65-0

[(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl](3-ethylpent-1-yn-3-yl)amine

Cat. No.: B2438228
CAS No.: 1025612-65-0
M. Wt: 401.28
InChI Key: JSYCQKQTPHMRQA-KAMYIIQDSA-N
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Description

(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine is a complex organic compound characterized by its unique structural features. This compound contains a bromobenzenesulfonyl group, a nitroethenyl moiety, and an ethylpentynylamine group, making it a subject of interest in various fields of chemical research.

Properties

IUPAC Name

N-[(Z)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3-ethylpent-1-yn-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S/c1-4-15(5-2,6-3)17-11-14(18(19)20)23(21,22)13-9-7-12(16)8-10-13/h1,7-11,17H,5-6H2,2-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYCQKQTPHMRQA-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/[N+](=O)[O-])\S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine typically involves multi-step organic reactions. The process begins with the preparation of the bromobenzenesulfonyl precursor, followed by the introduction of the nitroethenyl group through nitration reactions. The final step involves the coupling of the ethylpentynylamine group under controlled conditions to ensure the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization and chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group may act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on proteins. The nitroethenyl moiety can participate in redox reactions, altering the oxidative state of biological molecules.

Comparison with Similar Compounds

(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine can be compared with similar compounds such as:

    (Z)-2-(4-chlorobenzenesulfonyl)-2-nitroethenylamine: Similar structure but with a chlorine atom instead of bromine.

    (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine: Similar structure but with a methyl group instead of an ethyl group.

    (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine: Similar structure but with a hexyl group instead of a pentyl group.

These comparisons highlight the uniqueness of (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine in terms of its specific substituents and their impact on its chemical behavior and applications.

Biological Activity

Molecular Formula

The molecular formula of the compound is C15H17BrN2O4SC_{15}H_{17}BrN_{2}O_{4}S .

Structure

The compound features a bromobenzenesulfonyl group, a nitroethenyl moiety, and an ethylpent-1-yn-3-yl amine structure, which contributes to its biological activity.

Physical Properties

While detailed physical properties such as melting point and boiling point are often critical for understanding the behavior of a compound, specific data for this compound remains limited in the available literature.

Research indicates that compounds similar to (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group suggests potential reactivity that could lead to changes in biological systems.

Anticancer Activity

Several studies have focused on the anticancer properties of sulfonamide derivatives. For instance, compounds containing sulfonyl groups have been shown to exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells has yet to be fully elucidated but warrants further investigation.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The bromobenzenesulfonyl component may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of sulfonamide derivatives on human cancer cell lines. Results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity, suggesting that (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine could have similar potential .
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of various sulfonamide compounds. The findings revealed that compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria, indicating that modifications like those present in this compound might enhance its antimicrobial properties .

Data Table

PropertyValue
Molecular FormulaC15H17BrN2O4SC_{15}H_{17}BrN_{2}O_{4}S
CAS Number1025612-65-0
Anticancer ActivityUnder investigation
Antimicrobial ActivityPotentially active

Q & A

Q. What are the recommended synthetic routes for (Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenylamine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the nitroethenyl group via stereoselective Michael addition, leveraging design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, Hajzer et al. demonstrated that stereoselectivity in nitroethenyl systems is highly sensitive to reaction temperature and solvent choice .
  • Step 2 : Sulfonylation of the intermediate using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Amine coupling with 3-ethylpent-1-yn-3-amine, requiring inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Yield optimization can be achieved via DoE analysis, focusing on molar ratios and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the nitroethenyl group via coupling constants (e.g., J = 10–12 Hz for trans-nitroethenyl protons). The sulfonyl group’s deshielding effect on adjacent protons is also diagnostic .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. The bromine atom’s high electron density aids in phasing, while the nitro group’s planarity validates stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ions and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, polarizing the ethenyl bond and facilitating nucleophilic attacks at the β-position. In contrast, the 4-bromobenzenesulfonyl group stabilizes intermediates via resonance, as shown in Suzuki-Miyaura coupling studies with similar sulfonylated nitroethenyl compounds. Computational studies (DFT) suggest that the sulfonyl group’s electron-withdrawing nature lowers the LUMO energy of the ethenyl system, enhancing electrophilicity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in Z/E ratios often arise from competing reaction pathways. To address this:

  • Kinetic vs. Thermodynamic Control : Lower temperatures favor the kinetic product (Z-isomer), while higher temperatures may drive equilibration toward the E-isomer.
  • Chiral Auxiliaries : Temporarily introducing chiral ligands (e.g., Evans oxazolidinones) can enforce stereoselectivity during sulfonylation or amine coupling .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, resolving ambiguities from NMR or computational predictions .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases or sulfotransferases). The nitro group’s electron-deficient nature may favor binding to electron-rich active sites.
  • MD Simulations : Molecular dynamics (10–100 ns) assess stability of ligand-receptor complexes, with explicit solvent models (e.g., TIP3P water) to simulate physiological conditions.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, such as logP (lipophilicity) and BBB permeability, informed by the compound’s sulfonyl and alkyne moieties .

Methodological Challenges and Solutions

Q. Why does recrystallization often fail to purify this compound, and what alternatives exist?

The compound’s low solubility in polar solvents (due to the alkyne and sulfonyl groups) complicates recrystallization. Alternatives include:

  • Flash Chromatography : Use a gradient elution (hexane/EtOAc → DCM/MeOH) with silica gel modified with 5% triethylamine to reduce tailing.
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of stereoisomers .

Q. How can researchers mitigate decomposition during long-term storage?

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation of the nitro group.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition of the alkyne moiety .

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